TNKS2 Inhibitory Potency: Direct Head-to-Head Comparison with the Cyclobutane Analog
The target compound (cyclopentanecarboxamide derivative) inhibits TNKS2 with an IC50 of 220 nM in a Sf21 cell-based assay. Its closest ring-contracted analog, N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)cyclobutanecarboxamide, shows a measurably higher IC50 of 264 nM under identical assay conditions [1]. The 44 nM (20%) improvement in potency correlates with the increased lipophilicity and ring size of the cyclopentane substituent.
| Evidence Dimension | TNKS2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)cyclobutanecarboxamide; IC50 = 264 nM |
| Quantified Difference | ΔIC50 = 44 nM (20% improvement for target) |
| Conditions | Sf21 cell-based assay (Spodoptera frugiperda); Poly [ADP-ribose] polymerase tankyrase-2 (UniProt Q9H2K2) |
Why This Matters
For projects targeting TNKS2, a 20% gain in potency at the 200–300 nM range may reduce the compound concentration required in cellular models, minimizing vehicle-related artifacts and off-target effects.
- [1] MolBIC Bioactivity Database, IT0310709 (target, IC50 = 220 nM) and IT0310712 (cyclobutane analog, IC50 = 264 nM), TNKS2 Sf21 cell-based assay. View Source
